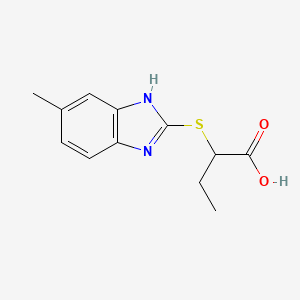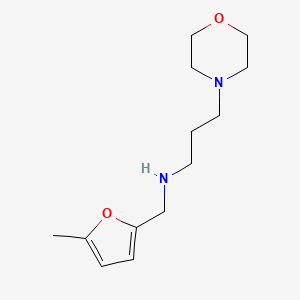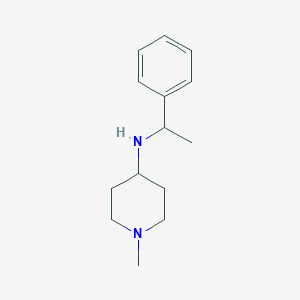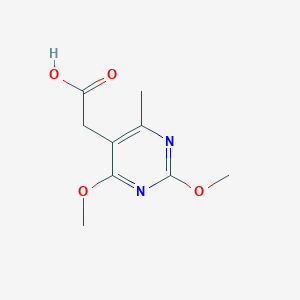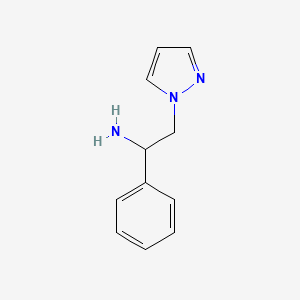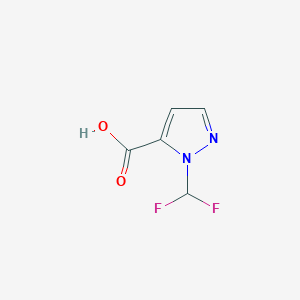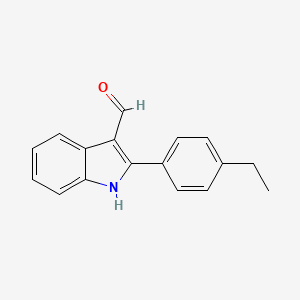
2-(4-ethylphenyl)-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylphenyl)-1H-indole-3-carbaldehyde: is an organic compound belonging to the indole family, characterized by an indole core substituted with a 4-ethylphenyl group at the 2-position and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Fischer Indole Synthesis: : One common method to synthesize 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde involves the Fischer indole synthesis. This method typically starts with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core. For this specific compound, 4-ethylbenzaldehyde can be used as the starting material.
-
Vilsmeier-Haack Reaction: : Another approach involves the Vilsmeier-Haack reaction, where the indole derivative is treated with a Vilsmeier reagent (formed from DMF and POCl3) to introduce the formyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The aldehyde group in 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: : The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The indole ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, typically at the 5-position of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products
Oxidation: 2-(4-ethylphenyl)-1H-indole-3-carboxylic acid
Reduction: 2-(4-ethylphenyl)-1H-indole-3-methanol
Substitution: Various substituted indole derivatives depending on the electrophile used
Scientific Research Applications
Chemistry
In organic synthesis, 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Indole derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Research is ongoing to explore the specific biological activities of this compound.
Industry
In the material science industry, indole derivatives are used in the production of dyes, pigments, and organic semiconductors
Mechanism of Action
The biological activity of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The indole core can mimic the structure of tryptophan, allowing it to interact with tryptophan-binding proteins. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-1H-indole-3-carbaldehyde
- 2-(4-methylphenyl)-1H-indole-3-carbaldehyde
- 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde
Uniqueness
Compared to its analogs, 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde may exhibit unique properties due to the presence of the ethyl group, which can influence its steric and electronic characteristics. This can affect its reactivity and interaction with biological targets, potentially leading to distinct biological activities and applications.
Properties
IUPAC Name |
2-(4-ethylphenyl)-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-2-12-7-9-13(10-8-12)17-15(11-19)14-5-3-4-6-16(14)18-17/h3-11,18H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCFKXRZUZSAFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid](/img/structure/B1351528.png)
![3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1351538.png)
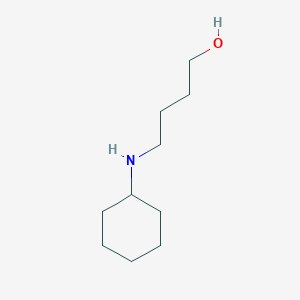
![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1351546.png)
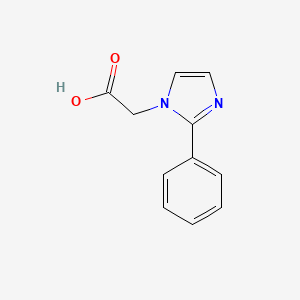
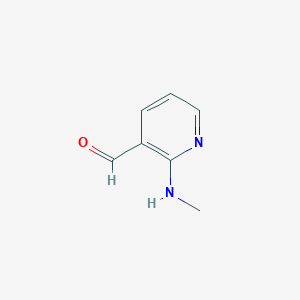
![1-[(4-Methoxyphenyl)-phenylmethyl]piperazine](/img/structure/B1351553.png)
![1-[1-(4-Chlorophenyl)ethyl]piperazine](/img/structure/B1351554.png)
